3-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO4S/c17-13-8-12(2-3-14(13)18)24(21,22)19-9-15(20)10-1-4-16-11(7-10)5-6-23-16/h1-4,7-8,15,19-20H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWQTNZUVXLYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran derivatives, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.
Mode of Action
For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis.
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways due to their wide array of biological activities.
Biological Activity
3-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-fluorobenzene-1-sulfonamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₅ClFNO₄S
- Molecular Weight : 371.8 g/mol
- CAS Number : 1421513-63-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). It has been identified as a sulfonamide derivative, which often exhibits inhibitory effects on specific enzymes and receptors involved in neurotransmission.
Key Mechanisms
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit carbonic anhydrase and other related enzymes, potentially affecting pH regulation in tissues.
- Modulation of Neurotransmitter Systems : This compound has shown potential modulation of serotonin and norepinephrine pathways, which are critical in mood regulation and cognitive functions.
Biological Activity
Research indicates that 3-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-fluorobenzene-1-sulfonamide exhibits significant biological activities:
Antidepressant Effects
Studies have demonstrated its potential antidepressant properties through animal models. The compound was observed to reduce depressive-like behaviors in rodents, suggesting its role as a serotonin reuptake inhibitor.
Neuroprotective Properties
The compound has shown neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Research Findings
Several studies have focused on the pharmacological profile and therapeutic potential of this compound:
Case Studies
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Case Study on Antidepressant Efficacy :
- A study involving the administration of this compound to depressed rats showed a marked decrease in immobility time during forced swim tests, indicating enhanced mood-related behaviors.
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Neuroprotection in Alzheimer’s Models :
- In vitro studies have reported that the compound protects neuronal cells from beta-amyloid-induced toxicity, a hallmark of Alzheimer's disease pathology.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-fluorobenzene-1-sulfonamide possess activity against various bacterial strains, including resistant strains. The mechanism involves inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis.
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. For instance, derivatives have shown efficacy against human cancer cell lines through apoptosis induction and cell cycle arrest. A notable study reported that modifications to the benzofuran structure could enhance cytotoxicity against breast cancer cells.
Neuroprotective Effects
The neuroprotective properties of benzofuran derivatives are being explored for conditions like Alzheimer's disease. The compound's ability to inhibit neuroinflammation and oxidative stress markers makes it a candidate for further research in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of sulfonamide compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of modified benzofuran sulfonamides. The results showed that one derivative had an IC50 value of 15 µM against MCF-7 breast cancer cells, suggesting significant therapeutic potential.
Case Study 3: Neuroprotective Mechanism
Research conducted on neuroprotective effects demonstrated that the compound could reduce levels of reactive oxygen species (ROS) in neuronal cell cultures exposed to amyloid-beta peptides. This reduction correlated with decreased apoptosis rates, indicating a protective mechanism against neurodegeneration.
Comparison with Similar Compounds
Structural Modifications in Analogous Sulfonamides
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Differences and Implications
Substituent Effects on the Benzene Ring
- The target compound’s 4-fluoro substituent (electron-withdrawing) contrasts with the 4-methoxy group (electron-donating) in the analog from . Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets, whereas methoxy groups could improve solubility .
- Both the target and the triazole-containing analog () retain the 3-Cl, 4-F motif, suggesting shared pharmacophore elements for halogen bonding .
In contrast, the triazole-containing analogs ( and ) introduce nitrogen-rich heterocycles, which may improve metabolic stability or modulate pharmacokinetics . The analog in features a branched butan-2-yl chain with a triazole, reducing molecular symmetry and possibly altering membrane permeability compared to the target’s linear hydroxyethyl chain .
Molecular Weight and Complexity
- The triazole-cyclopropyl-phenyl analog () has the highest molecular weight (436.9 ), which could limit oral bioavailability. The target compound and its methoxy analog () have lower weights (~383–346), favoring better drug-likeness profiles .
Research Findings and Hypotheses
- Target Selectivity: The dihydrobenzofuran moiety in the target compound may confer selectivity toward enzymes like cyclooxygenase (COX) or kinases, whereas triazole-containing analogs (–6) might target metalloproteases or adenosine receptors due to their nitrogen-rich scaffolds .
- Solubility and Bioavailability : The hydroxyethyl group in the target compound could improve aqueous solubility compared to the methoxy analog (), but the lack of experimental data (e.g., logP, solubility) limits definitive conclusions .
- Metabolic Stability : Triazole rings (–6) are less prone to oxidative metabolism than dihydrobenzofuran, suggesting longer half-lives for these analogs .
Preparation Methods
Cyclization to Form 2,3-Dihydrobenzofuran
Dihydrobenzofuran derivatives are commonly prepared via acid-catalyzed cyclization of phenoxy alcohols. For instance, 2,3-dihydro-1-benzofuran-5-carbaldehyde was synthesized by treating 5-hydroxybenzofuran with ethylene glycol under acidic conditions. Adapting this approach, 5-bromo-2,3-dihydrobenzofuran could be functionalized further.
Sulfonamide Coupling Reaction
The final step involves nucleophilic substitution between the sulfonyl chloride and the amine.
Reaction Conditions
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.
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Temperature : 0–25°C, with gradual warming to room temperature.
Procedure :
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Dissolve 2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylamine (1 equiv) and triethylamine (2 equiv) in anhydrous DCM.
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Add 3-chloro-4-fluorobenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.
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Stir for 3–6 hours, then quench with ice water.
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Extract with DCM, dry over Na₂SO₄, and concentrate.
Yield and Purity Optimization
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Excess Amine : Using 1.2 equiv of amine minimizes disulfonamide byproducts.
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Solvent Choice : THF improves solubility of polar intermediates compared to DCM.
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Catalytic DMAP : Accelerates sulfonylation in stubborn cases.
Comparative Analysis of Synthetic Routes
Key findings:
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DCM/triethylamine offers the highest efficiency for sulfonamide coupling.
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Prolonged reaction times in THF risk decomposition of acid-sensitive groups.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water gradient) confirmed >98% purity for analogous sulfonamides.
Challenges and Mitigation Strategies
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Moisture Sensitivity : Sulfonyl chlorides hydrolyze to sulfonic acids; strict anhydrous conditions are critical.
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Amine Oxidation : Hydroxyethylamines may oxidize during storage; use of antioxidant stabilizers (e.g., BHT) is advised.
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Chromatography Tailings : Polar sulfonamides exhibit strong silica binding; methanol gradients (5–10%) improve elution .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step nucleophilic substitutions and coupling reactions. Key steps include activating the sulfonamide group for reaction with the hydroxyethyl-dihydrobenzofuran moiety. Sodium hydroxide or triethylamine is used to deprotonate intermediates, while solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance solubility. Temperature control (0–25°C) minimizes side reactions, and inert atmospheres (e.g., nitrogen) prevent oxidation. Yields typically range from 60–85%, depending on stoichiometric ratios and purification methods (e.g., column chromatography) .
Q. Which analytical techniques are most reliable for structural confirmation?
High-resolution NMR (¹H/¹³C) identifies proton environments and carbon frameworks, particularly distinguishing sulfonamide NH (~10 ppm) and dihydrobenzofuran aromatic protons. Mass spectrometry (HRMS) confirms molecular weight within ±2 ppm error. X-ray crystallography (if single crystals are obtainable) provides absolute stereochemical confirmation, as demonstrated for analogous sulfonamides in crystallographic studies .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Stability assays in buffered solutions (pH 2–12) at 25–40°C show degradation <5% over 24 hours in neutral conditions. Acidic conditions (pH 2) hydrolyze the sulfonamide group after 12 hours, while oxidative stress (H₂O₂) induces cleavage of the dihydrobenzofuran ring. Stability is monitored via HPLC-MS, with degradation products identified using tandem MS/MS .
Q. What preliminary biological targets are hypothesized for this compound?
The sulfonamide group suggests potential enzyme inhibition (e.g., carbonic anhydrase), while the dihydrobenzofuran moiety may interact with GPCRs or cytochrome P450 isoforms. Computational docking (AutoDock Vina) predicts moderate binding affinity (ΔG ≈ -8.5 kcal/mol) to COX-2, supported by in vitro assays showing IC₅₀ ~15 µM .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in derivatization reactions?
Density functional theory (DFT) calculations (B3LYP/6-31G*) identify the sulfonamide nitrogen and fluorobenzene ortho positions as electrophilic hotspots. Fukui indices predict susceptibility to nucleophilic attack, guiding functionalization at the 3-chloro or 4-fluoro sites. Molecular dynamics simulations (AMBER) assess solvation effects on reactivity .
Q. What is the mechanistic basis for contradictory bioactivity data across studies?
Discrepancies in IC₅₀ values (e.g., 5–25 µM for COX-2) may arise from assay conditions (e.g., ATP concentration in kinase assays) or stereochemical impurities. Chiral HPLC should verify enantiopurity (>99% ee), while isothermal titration calorimetry (ITC) quantifies binding thermodynamics to resolve false positives .
Q. How do chloro and fluoro substituents influence electronic properties and reactivity?
Hammett constants (σₚ: Cl = +0.23, F = +0.06) indicate electron-withdrawing effects, stabilizing the sulfonamide group against hydrolysis. X-ray photoelectron spectroscopy (XPS) confirms increased electron density on the benzene ring, altering π-π stacking in protein binding pockets. Fluorine’s electronegativity enhances metabolic stability, as shown in comparative pharmacokinetic studies .
Q. What strategies resolve low crystallinity in X-ray diffraction studies?
Co-crystallization with chaperone molecules (e.g., cyclodextrins) or vapor diffusion (sitting-drop method) in 2-methyl-2,4-pentanediol (MPD) improves crystal lattice packing. Synchrotron radiation (λ = 0.9 Å) enhances resolution for low-quality crystals, as applied to structurally related sulfonamides .
Q. How does this compound compare to analogs with modified dihydrobenzofuran or sulfonamide groups?
Replacing dihydrobenzofuran with benzodioxole () reduces logP by 0.3 units, improving aqueous solubility but decreasing blood-brain barrier penetration. Trifluoromethylation of the sulfonamide () enhances target selectivity but introduces synthetic complexity (yield drops by 20%). Structure-activity relationship (SAR) models prioritize chloro/fluoro balance for optimal bioactivity .
Q. What experimental designs validate reaction mechanisms in derivatization?
Isotopic labeling (¹⁸O/²H) traces proton transfer pathways in nucleophilic substitutions. Kinetic isotope effects (KIE) and Eyring plots (ΔH‡/ΔS‡) differentiate concerted vs. stepwise mechanisms. In situ FTIR monitors intermediate formation, confirming a tetrahedral transition state during sulfonamide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
